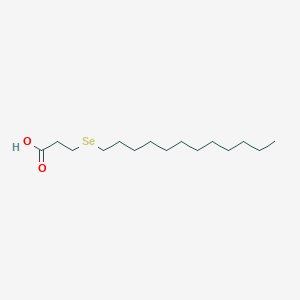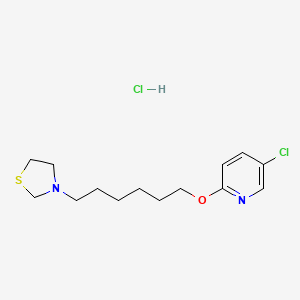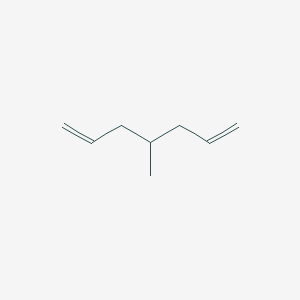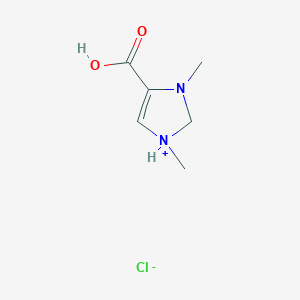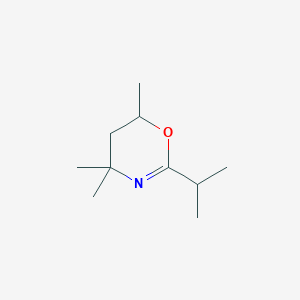
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine is an organic compound with the molecular formula C₁₀H₁₉NO It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine can be achieved through several methods. One common approach involves the reaction of appropriate ketones with hydroxylamine derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazine derivatives. Substitution reactions can lead to a variety of substituted oxazines with different functional groups.
科学的研究の応用
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine exerts its effects involves interactions with molecular targets and pathways. These interactions can vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2,4,4,6-Tetramethyl-4,5-dihydro-1,3-oxazine
- 5,6-Dihydro-2,4,4,6-tetramethyl-4H-1,3-oxazine
- 2,4,4,6-Tetramethyl-1-oxa-3-aza-2-cyclohexene
Uniqueness
4,4,6-Trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine is unique due to its specific structural features, which may confer distinct chemical and physical properties
特性
CAS番号 |
39575-96-7 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
4,4,6-trimethyl-2-propan-2-yl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-11-10(4,5)6-8(3)12-9/h7-8H,6H2,1-5H3 |
InChIキー |
IKTZJYQQMPECBX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N=C(O1)C(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


-](/img/structure/B14657079.png)


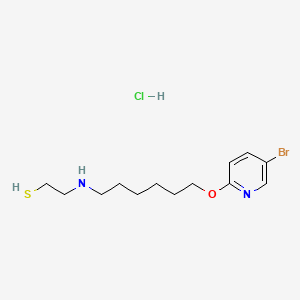
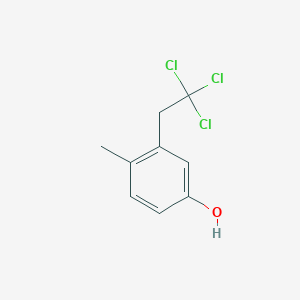
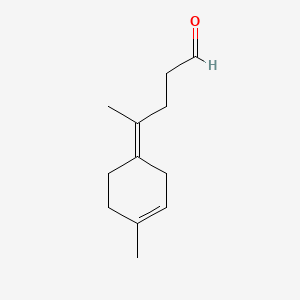
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
